molecular formula C18H24N2O2S B4795177 1-heptan-2-yl-3-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea

1-heptan-2-yl-3-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea

Cat. No.: B4795177
M. Wt: 332.5 g/mol
InChI Key: QIRQFUZCEDDFDO-UHFFFAOYSA-N
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Description

1-heptan-2-yl-3-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea is a synthetic compound that belongs to the class of thiourea derivatives. This compound is characterized by the presence of a heptan-2-yl group and a 4-methyl-2-oxo-2H-chromen-7-yl group attached to a thiourea moiety. The chromen-2-one structure is a common feature in many biologically active compounds, making this compound of interest in various fields of research.

Preparation Methods

The synthesis of 1-heptan-2-yl-3-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea typically involves the reaction of 4-methyl-2-oxo-2H-chromen-7-yl isothiocyanate with heptan-2-amine. The reaction is carried out in a suitable solvent, such as dichloromethane, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Chemical Reactions Analysis

1-heptan-2-yl-3-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-heptan-2-yl-3-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The chromen-2-one moiety can bind to the active site of enzymes, inhibiting their activity. The thiourea group can form hydrogen bonds with amino acid residues in the active site, enhancing the binding affinity and specificity of the compound .

Comparison with Similar Compounds

1-heptan-2-yl-3-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-heptan-2-yl-3-(4-methyl-2-oxochromen-7-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S/c1-4-5-6-7-13(3)19-18(23)20-14-8-9-15-12(2)10-17(21)22-16(15)11-14/h8-11,13H,4-7H2,1-3H3,(H2,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRQFUZCEDDFDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)NC(=S)NC1=CC2=C(C=C1)C(=CC(=O)O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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